Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Profile of 5-Iodo-8-methoxy-1,7-naphthyridine in Organic Solvents
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Executive Summary & Chemical Context
5-Iodo-8-methoxy-1,7-naphthyridine is a specialized heterocyclic intermediate, primarily utilized as a scaffold in the development of kinase inhibitors (e.g., PIP4K2A, Tpl2) and anti-infective agents. Its physicochemical behavior is dominated by the 1,7-naphthyridine core —a fused bicyclic system containing two nitrogen atoms—modified by a lipophilic iodo substituent at C-5 and an electron-donating methoxy group at C-8.
Understanding the solubility profile of this compound is critical for three distinct workflows:
Synthetic Manipulation: Optimizing concentrations for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the C-5 iodo group is the reactive handle.
Biological Assays: Preparing stable stock solutions (typically DMSO) that do not precipitate upon dilution into aqueous media.
Purification: Selecting appropriate solvent systems for crystallization or chromatography.
This guide provides a technical analysis of the compound's solubility landscape, supported by a validated experimental protocol for determining thermodynamic solubility.[1]
The solubility of 5-Iodo-8-methoxy-1,7-naphthyridine is governed by a competition between the polarity of the diazanaphthalene core and the lipophilicity of its substituents.
1,7-Naphthyridine Core: Inherently polar due to the two nitrogen atoms (H-bond acceptors). It exhibits limited water solubility but high affinity for polar aprotic solvents.
5-Iodo Substituent: A large, polarizable halogen that significantly increases lipophilicity (LogP) and enhances solubility in chlorinated solvents (DCM, CHCl₃) via halogen bonding interactions.
8-Methoxy Substituent: Adds a weak H-bond acceptor site and increases electron density in the pyridine ring, slightly modulating the dipole moment.
Solubility Matrix (Predicted)
Based on structural analogs (e.g., 5-bromo-1,7-naphthyridine) and calculated physicochemical descriptors (cLogP ≈ 2.5–3.0), the following solubility profile is projected for the solid compound.
Solvent Class
Representative Solvents
Predicted Solubility
Application Context
Polar Aprotic
DMSO, DMF, DMAc
High (>50 mg/mL)
Primary Stock Solutions. Ideal for biological assay stocks and high-temp reactions.
Chlorinated
Dichloromethane (DCM), Chloroform
High (>20 mg/mL)
Synthesis & Extraction. Excellent for dissolving the free base; standard for liquid-liquid extraction.
Polar Protic
Methanol, Ethanol
Moderate (5-15 mg/mL)
Crystallization. Solubility increases significantly with temperature; often used as anti-solvents or for recrystallization.
Esters/Ketones
Ethyl Acetate, Acetone
Moderate (1-10 mg/mL)
Chromatography eluents; "oiling out" risk if used as primary reaction solvent.
Non-Polar
Hexanes, Heptane
Negligible (<0.1 mg/mL)
Anti-solvent. Used to precipitate the product from DCM or Ethyl Acetate solutions.
Objective: To determine the saturation solubility of 5-Iodo-8-methoxy-1,7-naphthyridine in a target solvent using the "Shake-Flask" method (Gold Standard).
Reagents & Equipment
Test Compound: 5-Iodo-8-methoxy-1,7-naphthyridine (>95% purity).
Solvents: HPLC-grade DMSO, Methanol, PBS buffer.
Equipment: Orbital shaker (temp. controlled), Centrifuge (15,000 rpm), HPLC-UV or LC-MS.
Filters: 0.22 µm PTFE (hydrophobic for organics) or PVDF (hydrophilic for aqueous).
Step-by-Step Methodology
Step 1: Saturation Preparation
Weigh approximately 5 mg of the solid compound into a 1.5 mL microcentrifuge tube.
Add 250 µL of the target solvent.
Vortex for 30 seconds.
Observation Check: If the solid dissolves completely, the solubility is >20 mg/mL. Add more solid until a visible precipitate remains (suspension).
Step 2: Equilibration
Place the tubes in an orbital shaker/incubator set to 25°C ± 1°C .
Agitate at 500 rpm for 24 hours .
Note: For crystalline solids, 24h is sufficient. For amorphous solids, monitor for conversion to a stable crystalline form (Ostwald ripening).
Step 3: Phase Separation
Centrifuge the samples at 15,000 rpm for 10 minutes to pellet the undissolved solid.
Critical: If a "crust" forms on top (common with hydrophobic iodine compounds), carefully pierce it with a pipette tip to withdraw the supernatant.
Step 4: Quantification (HPLC-UV)
Withdraw 50 µL of the clear supernatant.
Dilute 1:100 or 1:1000 with Mobile Phase (e.g., 50:50 Acetonitrile:Water) to fit within the calibration curve linear range.
Inject onto HPLC (C18 Column, 254 nm detection).
Calculate concentration using a standard curve prepared from a DMSO stock.[2]
Workflow Visualization
The following diagram outlines the critical decision points in the solubility determination workflow.
Caption: Workflow for thermodynamic solubility determination. Ensure excess solid is present during the equilibration phase to guarantee saturation.
Solvent Selection Strategy for Synthesis
When utilizing 5-Iodo-8-methoxy-1,7-naphthyridine in synthesis (e.g., cross-coupling), solvent choice dictates reaction kinetics and byproduct formation.
Reaction Solvent Decision Tree
Use this logic to select the optimal solvent system based on the intended chemical transformation.
Caption: Solvent selection logic for synthetic manipulations of 5-Iodo-8-methoxy-1,7-naphthyridine.
Critical Considerations
DMSO/DMF Removal: While solubility is highest in DMSO/DMF, removing these high-boiling solvents requires aqueous workup (which may crash out the product) or lyophilization. For scale-up, 1,4-Dioxane or Toluene (with heating) are often preferred despite lower room-temperature solubility.
Acid Sensitivity: The 1,7-naphthyridine nitrogens are basic (pKa ~ 3-4). Avoid using strong acidic solvents (e.g., pure acetic acid) unless salt formation is intended, as this will drastically alter the solubility profile (making it water-soluble but potentially unstable).
References
BenchChem. (2025).[1][3][4] Technical Guide to 5-Bromo-8-methoxy-1,7-naphthyridine. Link (Accessed via search snippet 1.13).
National Institutes of Health (NIH). (2003).[5] ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Link (Accessed via search snippet 1.5).
PubChem. (2025).[6] 1,7-Naphthyridine Compound Summary. National Library of Medicine. Link (Accessed via search snippet 1.10).
Sigma-Aldrich. (2025). MultiScreen Solubility Filter Plate Protocol. Link (Accessed via search snippet 1.3).
Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines (Review of related naphthyridine systems). Russian Chemical Reviews. (Contextual grounding for naphthyridine reactivity).
Application Note: A Comprehensive Protocol for the Synthesis of 5-Iodo-8-methoxy-1,7-naphthyridine
Introduction The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide spectrum of biological activities, including potential as ki...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide spectrum of biological activities, including potential as kinase inhibitors and antitumor agents. The introduction of specific substituents, such as an iodo group at the C5 position and a methoxy group at the C8 position, provides a key handle for further synthetic diversification, particularly in metal-catalyzed cross-coupling reactions. This application note provides a detailed, step-by-step protocol for the synthesis of 5-Iodo-8-methoxy-1,7-naphthyridine, a valuable building block for drug discovery and development.
The synthetic strategy outlined herein is a robust, three-stage process designed for reliability and regiochemical control. Lacking a direct, single-step published procedure, this protocol leverages a logical sequence of well-established and authoritative chemical transformations:
Stage 1: Construction of the core scaffold, 8-methoxy-1,7-naphthyridine, via a classical Skraup-type synthesis.
Stage 2: Regioselective functionalization at the C5 position through electrophilic nitration, followed by reduction to the key amine intermediate.
Stage 3: Conversion of the 5-amino group to the target 5-iodo functionality using a Sandmeyer-type diazotization-iodination reaction.
This guide explains the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles.
Synthetic Workflow Overview
The overall transformation from the starting materials to the final product is illustrated below. The strategy prioritizes regiochemical control by installing the iodo substituent via an amino precursor, which is directed by the activating methoxy group on the naphthyridine core.
Caption: Multi-stage synthesis of 5-Iodo-8-methoxy-1,7-naphthyridine.
This stage employs the Skraup synthesis, a classic and powerful method for constructing quinoline and naphthyridine ring systems from an amino-substituted (hetero)arene, glycerol, an oxidizing agent, and sulfuric acid.[1] The reaction proceeds through a series of steps including the dehydration of glycerol to acrolein, Michael addition of the amine, cyclization, and finally oxidation to the aromatic naphthyridine.
Protocol:
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid (120 mL).
Addition of Reactants: To the stirred sulfuric acid, add 4-Amino-3-methoxypyridine (0.2 mol, 24.8 g) in portions, ensuring the temperature does not exceed 100 °C. Add arsenic pentoxide (As₂O₅) (0.12 mol, 27.6 g) as the oxidizing agent.
Glycerol Addition: Heat the mixture to 130 °C. Add glycerol (0.6 mol, 55.2 g) dropwise from the dropping funnel over 1 hour, maintaining the reaction temperature between 130-140 °C. The reaction is exothermic and requires careful control of the addition rate.
Reaction Completion: After the addition is complete, maintain the mixture at 140 °C for an additional 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice (approx. 1 kg) with vigorous stirring.
Neutralization & Extraction: Basify the cold aqueous solution to pH 9-10 by the slow addition of concentrated ammonium hydroxide solution. The product will precipitate. Filter the solid or extract the aqueous layer thoroughly with dichloromethane (3 x 300 mL).
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to yield 8-methoxy-1,7-naphthyridine.
Stage 2: Synthesis of 5-Amino-8-methoxy-1,7-naphthyridine
Step 2a: Nitration to 5-Nitro-8-methoxy-1,7-naphthyridine
The key to this synthesis is the regioselective installation of a functional group at the C5 position. In an electrophilic aromatic substitution reaction like nitration, the powerful electron-donating effect of the C8-methoxy group strongly directs incoming electrophiles to the ortho and para positions. The ortho position (C7) is sterically hindered and part of the fused ring system. The para position (C5) is therefore the most electronically activated and accessible site for substitution. The nitrogen atoms within the naphthyridine rings are electron-withdrawing and deactivating, further favoring substitution on the pyridine ring bearing the activating methoxy group.[2]
Protocol:
Reaction Setup: In a 250 mL flask, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-salt bath.
Substrate Addition: Slowly add 8-methoxy-1,7-naphthyridine (0.1 mol, 16.0 g) to the cold sulfuric acid with stirring.
Nitrating Mixture: Prepare a nitrating mixture by cautiously adding fuming nitric acid (12 mL) to concentrated sulfuric acid (12 mL) at 0 °C in a separate flask.
Nitration: Add the cold nitrating mixture dropwise to the solution of the naphthyridine over 30 minutes, ensuring the internal temperature is maintained below 5 °C.
Reaction Completion: Stir the reaction mixture at 0-5 °C for 2 hours.
Work-up: Carefully pour the reaction mixture onto crushed ice (500 g). A yellow precipitate of 5-Nitro-8-methoxy-1,7-naphthyridine will form.
Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. Dry the product under vacuum.
Step 2b: Reduction to 5-Amino-8-methoxy-1,7-naphthyridine
The reduction of the nitro group to a primary amine is a standard transformation. Tin(II) chloride in an acidic medium is a reliable and effective reagent for this purpose.
Protocol:
Reaction Setup: Suspend 5-Nitro-8-methoxy-1,7-naphthyridine (0.08 mol, 16.4 g) in ethanol (300 mL) in a 1 L round-bottom flask.
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.4 mol, 90.2 g) to the suspension.
Reaction: Heat the mixture to reflux (approx. 78 °C) for 3-4 hours. The yellow suspension should dissolve to form a clear solution.
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water (200 mL) and carefully basify with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. A precipitate of tin salts will form.
Extraction: Extract the mixture with ethyl acetate (3 x 250 mL).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude 5-Amino-8-methoxy-1,7-naphthyridine can be used in the next step or purified further by recrystallization or column chromatography if necessary.
Stage 3: Synthesis of 5-Iodo-8-methoxy-1,7-naphthyridine
This final stage utilizes a Sandmeyer-type reaction. The aromatic amine is first converted to a diazonium salt at low temperature, which is a versatile intermediate. Subsequent treatment with potassium iodide displaces the diazonium group (as N₂ gas), resulting in the desired iodo-substituted product. Unlike Sandmeyer reactions for chlorination or bromination, iodination typically does not require a copper catalyst.
Protocol:
Diazotization:
Dissolve 5-Amino-8-methoxy-1,7-naphthyridine (0.05 mol, 8.75 g) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL) in a 500 mL beaker, cooling to 0 °C in an ice-salt bath.
In a separate flask, dissolve sodium nitrite (NaNO₂) (0.055 mol, 3.8 g) in cold water (20 mL).
Add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature strictly between 0 and 5 °C. The formation of the diazonium salt is usually indicated by a clear solution. Stir for an additional 20 minutes at 0 °C.
Iodination:
Dissolve potassium iodide (KI) (0.1 mol, 16.6 g) in water (50 mL).
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.
Allow the mixture to warm to room temperature and stir for 1-2 hours.
Work-up:
Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine (indicated by the disappearance of the brown color).
Extract the product with ethyl acetate (3 x 150 mL).
Final Purification:
Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to afford pure 5-Iodo-8-methoxy-1,7-naphthyridine.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodo-8-methoxy-1,7-naphthyridine
Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure, combined w...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure, combined with the presence of two nitrogen atoms, allows for a variety of non-covalent interactions with biological targets, making it a cornerstone for the development of novel therapeutics. Derivatives of 1,7-naphthyridine have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of this core structure is therefore of paramount importance for the exploration of new chemical space and the generation of diverse compound libraries for high-throughput screening.
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4] This application note provides detailed protocols and expert insights for the palladium-catalyzed functionalization of 5-Iodo-8-methoxy-1,7-naphthyridine, a key intermediate for the synthesis of novel 1,7-naphthyridine derivatives. The protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, along with a discussion of the mechanistic rationale behind the choice of reagents and reaction conditions.
General Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
The catalytic cycle for most palladium-catalyzed cross-coupling reactions follows a common mechanistic pathway, which is essential to understand for troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6][7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron species with an organohalide.[8] For 5-Iodo-8-methoxy-1,7-naphthyridine, the electron-deficient nature of the naphthyridine ring and the high reactivity of the C-I bond facilitate this transformation.
Expertise & Experience: The choice of a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is crucial.[9] Stronger bases like hydroxides can promote unwanted side reactions, including protodeboronation of the boronic acid.[1] The addition of water to the solvent system is often beneficial, as it can aid in the dissolution of the base and facilitate the transmetalation step.[9] For sterically hindered or electron-rich boronic acids, a more electron-rich and bulky phosphine ligand such as SPhos or XPhos may be required to promote efficient reductive elimination.[10]
Protocol: Synthesis of 8-methoxy-5-(4-methylphenyl)-1,7-naphthyridine
To an oven-dried Schlenk flask, add 5-Iodo-8-methoxy-1,7-naphthyridine, 4-methylphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for the synthesis of conjugated enynes.[7][11] This reaction is particularly valuable for introducing linear structural motifs.
Expertise & Experience: The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) salt, most commonly CuI.[7] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent or co-solvent.[12] For sensitive substrates, copper-free conditions can be employed, though this may require higher catalyst loading or more specialized ligands.
Protocol: Synthesis of 8-methoxy-5-(phenylethynyl)-1,7-naphthyridine
Triethylamine (TEA) and Tetrahydrofuran (THF) (2:1 v/v), degassed
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 5-Iodo-8-methoxy-1,7-naphthyridine, Pd(PPh₃)₂Cl₂, and CuI.
Add the degassed THF and TEA solvent mixture.
Add phenylacetylene dropwise via syringe.
Stir the reaction mixture at room temperature. For less reactive alkynes, gentle heating to 40-50 °C may be necessary.
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
Concentrate the filtrate and dissolve the residue in ethyl acetate.
Wash the organic layer with a saturated aqueous solution of ammonium chloride and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[5][6] This reaction has broad substrate scope and has largely replaced harsher classical methods for C-N bond formation.
Expertise & Experience: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often required to facilitate the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine and form the active palladium-amido complex.[14] The reaction is highly sensitive to air and moisture, so stringent anhydrous and anaerobic conditions are essential.
Protocol: Synthesis of 4-(8-methoxy-1,7-naphthyridin-5-yl)morpholine
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
Add 5-Iodo-8-methoxy-1,7-naphthyridine to the tube.
Add degassed, anhydrous toluene, followed by morpholine.
Seal the tube and bring it out of the glovebox.
Heat the reaction mixture to 100-110 °C with stirring.
Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by flash column chromatography.
Data Summary and Optimization
The following table provides a starting point for the optimization of cross-coupling reactions with 5-Iodo-8-methoxy-1,7-naphthyridine. The conditions provided are general and may require further refinement based on the specific coupling partner.
Reaction Type
Palladium Source (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temperature (°C)
Typical Yield Range
Suzuki-Miyaura
Pd(dppf)Cl₂ (2-5%)
-
K₂CO₃ (2.0)
Dioxane/H₂O
80-100
70-95%
Sonogashira
Pd(PPh₃)₂Cl₂ (1-3%)
-
TEA (excess)
THF/TEA
RT - 50
65-90%
Buchwald-Hartwig
Pd₂(dba)₃ (1-2%)
XPhos (4-8%)
NaOtBu (1.4)
Toluene
100-110
60-85%
Workflow for a Typical Cross-Coupling Reaction
Caption: A standard workflow for performing palladium-catalyzed cross-coupling reactions.
References
Benchchem. (2025).
Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 894603.
Knochel, P., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(23), 6384–6387.
Gao, F., et al. (2022). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. RSC Mechanochemistry, 1, 69-73.
Wikipedia. (2023).
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(1), 133-138.
Google Patents. (1986).
Royal Society of Chemistry. (2021). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
LibreTexts. (2023).
ACS Green Chemistry Institute. (n.d.).
Organic Chemistry Portal. (n.d.). Heck Reaction.
Beilstein Journals. (2012).
Wikipedia. (2023). Suzuki reaction.
Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling with 5-Methoxypent-1-yne.
Purification techniques for removing impurities from iodonaphthyridines
Introduction Welcome to the Technical Support Center. If you are working with iodonaphthyridines (e.g., 2-iodo-1,8-naphthyridine or its 1,5-/1,6-isomers), you are likely facing a "double trouble" scenario: Basic Nitrogen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. If you are working with iodonaphthyridines (e.g., 2-iodo-1,8-naphthyridine or its 1,5-/1,6-isomers), you are likely facing a "double trouble" scenario:
Basic Nitrogen Instability: The naphthyridine core is basic (
), causing strong interaction with acidic silanols on silica gel (streaking/tailing).
Labile C-I Bond: The Carbon-Iodine bond is photosensitive and weaker than C-Br or C-Cl, leading to spontaneous deiodination or oxidation (turning samples purple/black) during purification.
This guide moves beyond standard protocols to address the specific physicochemical challenges of this scaffold.
Module 1: Chromatographic Tailing & Streaking
User Issue: "My compound streaks from the baseline to the solvent front on TLC and column, making separation impossible."
Root Cause:
The basic nitrogen atoms in the naphthyridine ring protonate upon contact with the acidic silanol groups (
) of standard silica gel. This acts as an ion-exchange mechanism rather than partition chromatography.
Solution Protocol: Stationary Phase Deactivation
Do not use standard silica gel without modification. Choose one of the following systems:
Option A: The "Amine Wash" (For Silica Gel)
This blocks the acidic sites on the silica surface.
Slurry Preparation: Prepare your silica slurry using your starting eluent + 1–3% Triethylamine (TEA) .
Equilibration: Flush the column with 2 column volumes (CV) of this TEA-spiked solvent.
Elution: Run your purification using the standard eluent (you can reduce TEA to 0.5% for the run).
Note: Rotovap fractions immediately; prolonged exposure to TEA can catalyze nucleophilic displacement of iodine if heated.
Option B: Neutral Alumina (Recommended)
If the compound is acid-sensitive or the iodine is particularly labile (e.g., 2-iodo positions), switch to Neutral Alumina (Brockmann Grade III) .
Why: Alumina lacks the acidic protons of silica, preventing the "drag" effect.
Caution: Do not use Basic Alumina with acetone or ethyl acetate, as it may cause aldol condensation or hydrolysis side reactions.
Module 2: The "Ghost" Impurity (Chloro- vs. Iodo- Separation)
User Issue: "I synthesized my iodonaphthyridine from the chloro-precursor, but they co-elute. NMR shows a 5-10% impurity that won't go away."
Root Cause:
Chloro- and Iodo-naphthyridines have nearly identical dipole moments and lipophilicity. Standard Normal Phase (NP) chromatography often fails to resolve them.
Troubleshooting Workflow:
Technique
Effectiveness
Notes
Normal Phase (Silica)
Low
is usually < 0.05. Co-elution is typical.
Reverse Phase (C18)
High
The large polarizability difference of Iodine vs. Chlorine allows separation on C18 using Water/Acetonitrile gradients.
Recrystallization
Medium-High
Iodo-compounds are generally less soluble than Chloro-analogs. See protocol below.
Protocol: Solubility-Driven Recrystallization
Dissolve the mixture in boiling Ethyl Acetate (minimal volume).
Slowly add Hexanes until persistent cloudiness appears.
Add a drop of EtOAc to clear it, then let it stand at Room Temp (RT) for 2 hours.
Move to
. The Iodo-species usually crystallizes first due to better crystal packing (halogen bonding).
User Issue: "My pure yellow solid turned purple/black overnight."
Root Cause:
Homolytic cleavage of the C-I bond releases iodine radical (
), which dimerizes to (purple). This is accelerated by light (UV) and heat.
Stabilization Protocol:
Light Exclusion: Wrap all columns, flasks, and storage vials in aluminum foil immediately.
Copper Stabilization: If storing for long periods, add a small piece of activated Copper wire to the solution (if in solution) or store under Argon at
.
Workup Speed: Do not leave the compound on silica gel dry columns; elute immediately.
Visual Troubleshooting Logic
Figure 1: Decision matrix for selecting the correct purification modality based on observed physicochemical behavior.
Frequently Asked Questions (FAQs)
Q: Can I use Dichloromethane (DCM) as a solvent for recrystallization?A: It is not recommended for crystallization but excellent for solubility. DCM is often too good a solvent for iodonaphthyridines. Use DCM only to dissolve the crude, then swap to a solvent with a steeper solubility curve like Ethanol or Toluene/Heptane .
Q: Why does my product decompose on the Rotovap?A: Bath temperature is likely too high. Iodonaphthyridines can undergo thermal deiodination. Keep the water bath below
. If the boiling point of your solvent is high (e.g., Toluene), use a high-vacuum pump rather than increasing heat.
Q: How do I remove Palladium residues after a Suzuki coupling with this scaffold?A: Naphthyridines chelate metals, making Pd removal hard.
Step 1: Treat the organic layer with N-Acetylcysteine or Thiourea (solid or aqueous wash).
Step 2: Filter through a pad of Celite mixed with activated charcoal.
Reference: This chelation effect is well-documented in naphthyridine coordination chemistry [1].
References
Litvinov, V. P. (2004). Structure, physicochemical properties, and synthesis of naphthyridines. Russian Chemical Reviews, 73(7), 637-669. Link
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See Chapter 4 on purification of N-heterocycles). Link
BenchChem Tech Support. (2025).[1] Overcoming challenges in the purification of heterocyclic compounds.Link
Boultwood, T., et al. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase.[2][3] Journal of Visualized Experiments, (87), e51633. (Demonstrates stability testing of labile iodo-species on silica vs alumina). Link
Solving solubility issues of 5-Iodo-8-methoxy-1,7-naphthyridine in DMSO
A Guide from the Office of the Senior Application Scientist Welcome, researchers and drug development professionals. This guide addresses a common yet critical challenge encountered in the laboratory: the solubilization...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide from the Office of the Senior Application Scientist
Welcome, researchers and drug development professionals. This guide addresses a common yet critical challenge encountered in the laboratory: the solubilization of 5-Iodo-8-methoxy-1,7-naphthyridine in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO is a powerful tool in drug discovery, capable of dissolving a wide range of both polar and nonpolar compounds.[1][2][3] However, the unique physicochemical properties of complex heterocyclic compounds like 5-Iodo-8-methoxy-1,7-naphthyridine can present solubility hurdles. This guide provides a structured, in-depth approach to overcoming these issues, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the solubility of 5-Iodo-8-methoxy-1,7-naphthyridine in DMSO.
Q1: Why is my 5-Iodo-8-methoxy-1,7-naphthyridine not dissolving completely in DMSO at room temperature, even at what I consider a low concentration?
A: This is a frequent observation stemming from the interplay between the compound's crystal lattice energy and the solvation energy provided by DMSO. Even though DMSO is an excellent solvent, the energy required to break apart the solid-state crystal structure of a complex molecule can be substantial. If the energy released when DMSO molecules solvate the individual compound molecules is not sufficient to overcome this lattice energy, dissolution will be incomplete. Furthermore, what appears to be a "low" concentration may already be approaching the compound's thermodynamic solubility limit in DMSO at ambient temperature.
Q2: Can I heat the DMSO solution to improve the solubility of 5-Iodo-8-methoxy-1,7-naphthyridine? What are the potential risks?
A: Yes, gentle heating is a standard and effective technique to increase the rate and extent of dissolution. Increasing the temperature provides the necessary energy to overcome the crystal lattice forces. However, this must be done with caution.
Thermal Stability: While DMSO itself is thermally stable at temperatures below 150°C[4][5], the compound may not be. Excessive heat can lead to degradation, altering the compound's structure and activity. We recommend a controlled, gentle heating approach, typically not exceeding 40-50°C.
Supersaturation: Heating can lead to a supersaturated solution, where more solute is dissolved than is thermodynamically stable at room temperature. Upon cooling, the compound may precipitate out of solution, which can be problematic for storage and downstream applications.
Q3: Is sonication a viable method for improving the dissolution of this compound in DMSO?
A: Absolutely. Sonication is a highly effective method for enhancing solubility.[6][7][8] It utilizes high-frequency sound waves to induce acoustic cavitation—the rapid formation and collapse of microscopic bubbles.[6][9] This process generates intense localized energy, which breaks apart solute aggregates and increases the surface area available for solvent interaction, thereby accelerating dissolution.[6][9] It is a valuable technique, especially for compounds that are sensitive to heat.
Q4: My compound dissolved in DMSO initially, but it precipitated after being stored in the freezer. How can I prevent this?
A: This is a classic sign of a supersaturated stock solution. The issue is compounded by DMSO's relatively high freezing point of 18.5°C (65.3°F).[1][4] When the DMSO freezes, the compound can be forced out of solution, and it may not readily redissolve upon thawing.
Prevention: The most reliable solution is to prepare the stock solution at a concentration that is known to be stable at your intended storage temperature. This may require determining the compound's solubility at room temperature or 4°C.
Mitigation: If you encounter precipitation after a freeze-thaw cycle, you may need to gently warm and vortex or sonicate the vial to redissolve the compound before use. However, it is crucial to visually inspect for complete dissolution. Studies have shown that multiple freeze-thaw cycles do not significantly cause compound loss for many substances if they are properly redissolved.[10]
Q5: Are there any recommended co-solvents that can be used with DMSO to improve the solubility of 5-Iodo-8-methoxy-1,7-naphthyridine?
A: Yes, the use of co-solvents is an advanced strategy when DMSO alone is insufficient. The goal is to modify the polarity of the solvent system to better match the solute.
N-methyl-2-pyrrolidone (NMP): NMP is a polar aprotic solvent that can be an effective co-solvent with DMSO for challenging compounds.[11]
Polyethylene Glycol (PEG 400): For compounds intended for eventual dilution into aqueous media, a small percentage of a water-miscible co-solvent like PEG 400 can sometimes improve solubility characteristics.[11]
It is critical to validate the compatibility of any co-solvent with your specific assay, as it could potentially interfere with biological targets.[11][12][13]
Systematic Troubleshooting Guide
When facing solubility challenges, a systematic approach is key to an efficient resolution. The following workflow provides a structured path from initial problem to a stable, usable stock solution.
Caption: Troubleshooting workflow for compound solubilization.
Quantitative Data & Solvent Properties
For informed decision-making, understanding the properties of your primary solvent is crucial.
Dissolves a wide range of polar and nonpolar compounds.[1][2]
Strong solubilizing power for a wide range of chemicals.
Consideration
Hygroscopic (absorbs water from air); high freezing point.[4]
Potential for reactivity with certain functional groups.
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for preparing stock solutions of 5-Iodo-8-methoxy-1,7-naphthyridine.
Protocol 1: Standard Solubilization in DMSO at Room Temperature
This protocol is the first step for determining the baseline solubility of the compound.
Preparation: Accurately weigh the desired mass of 5-Iodo-8-methoxy-1,7-naphthyridine into a sterile, appropriate-sized glass vial. Use a calibrated analytical balance for precision.[14]
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
Mixing: Securely cap the vial and vortex at maximum speed for 2-5 minutes.
Visual Inspection: After vortexing, visually inspect the solution against a bright light source. Look for any undissolved particulates or cloudiness.
Equilibration: Allow the solution to sit at room temperature for at least one hour and re-inspect. A stable solution should remain clear.
Protocol 2: Enhanced Solubilization using Heat and Sonication
Use this protocol if the standard method fails to achieve complete dissolution.
Initial Steps: Follow steps 1 and 2 from Protocol 1.
Gentle Heating: Place the vial in a heat block or water bath set to 40°C. Do not exceed 50°C to minimize the risk of compound degradation.
Intermittent Vortexing: Heat for 5-10 minutes, removing the vial to vortex for 30 seconds every 2-3 minutes.
Sonication: If solids persist, place the vial in a bath sonicator. Sonicate for 10-15 minutes. Ensure the water level in the sonicator is adequate for efficient energy transfer.
Final Inspection: After the vial has cooled to room temperature, perform a thorough visual inspection for any signs of precipitation. A solution that remains clear upon cooling is likely stable. If precipitation occurs, the concentration is too high for room temperature storage.
Protocol 3: Preparation of a Stock Solution using a Co-Solvent System
This advanced protocol should be considered when the compound is exceptionally difficult to dissolve in 100% DMSO.
Co-Solvent Selection: Choose a suitable co-solvent, such as NMP. A common starting point is a 9:1 or 4:1 ratio of DMSO to co-solvent.
Preparation: Accurately weigh the 5-Iodo-8-methoxy-1,7-naphthyridine into a sterile vial.
Solvent Addition: Prepare the co-solvent mixture (e.g., 900 µL DMSO + 100 µL NMP for a 1 mL final volume). Add the solvent mixture to the vial.
Dissolution: Employ the steps from Protocol 2 (gentle heating and sonication) as needed to achieve complete dissolution.
Assay Compatibility Check:Crucially, before using this stock solution in a biological assay, run a vehicle control with the same DMSO/co-solvent ratio to ensure the solvent mixture itself does not impact the experimental results.
References
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 15, 2026, from [Link]
Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem. Retrieved February 15, 2026, from [Link]
Quora. (2019, January 22). What is the chemical property of DMSO that makes it ideal for use in many biological labs? Retrieved February 15, 2026, from [Link]
Wuts, P. G., & North, N. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(10), 929–933. [Link]
Gaylord Chemical Corporation. (2005, November). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved February 15, 2026, from [Link]
ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Retrieved February 15, 2026, from [Link]
Cheng, X., Hochlowski, J., Tang, H., & He, T. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–299. [Link]
American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved February 15, 2026, from [Link]
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved February 15, 2026, from [Link]
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved February 15, 2026, from [Link]
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved February 15, 2026, from [Link]
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved February 15, 2026, from [Link]
Wahlgren, W. Y., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(24), 2755–2764. [Link]
Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 23(3), 205-214. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Applied Pharmaceutical Science, 2(8), 39-45. [Link]
Kozik, V. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved February 15, 2026, from [Link]
PharmaCompass. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 15, 2026, from [Link]
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved February 15, 2026, from [Link]
The Bumbling Biochemist. (2022, March 21). Lab tip: use a bath sonicator to help dissolve solids. YouTube. Retrieved February 15, 2026, from [Link]
Wahlgren, W. Y., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(24), 2755–2764. [Link]
Guzzi, C., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(13), 10892. [Link]
The Animated Biologist. (2021, August 20). Lab Skills: Preparing Stock Solutions. YouTube. Retrieved February 15, 2026, from [Link]
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved February 15, 2026, from [Link]
Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved February 15, 2026, from [Link]
Kumar, K., et al. (2021). Ultrasonic treatment: A cohort review on bioactive compounds, allergens and physico-chemical properties of food. Ultrasonics Sonochemistry, 70, 105342. [Link]
Kassis, A. I., et al. (2007). DMSO Increases Radioiodination Yield of Radiopharmaceuticals. Nuclear Medicine and Biology, 34(6), 647–653. [Link]
Gorniak, M., et al. (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 23(19), 11218. [Link]
Beilstein Journals. (2026, February 9). BJOC - Search Results. Retrieved February 15, 2026, from [Link]
Lee, J., et al. (2013). Influence of dimethylsulfoxide on RNA structure and ligand binding. Analytical Chemistry, 85(20), 9692–9698. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Dehalogenation Side Reactions
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Electron-Deficient" Trap
Welcome to the Naphthyridine Support Module. If you are here, you are likely observing a mass shift of M-Halogen+1 (M-X
M-H) in your LCMS data.
Naphthyridines are notoriously difficult substrates for cross-coupling. Their electron-deficient nature makes the Carbon-Halogen bond highly polarized, facilitating rapid oxidative addition. However, this same property renders the resulting oxidative addition complex (
) highly electrophilic and prone to reduction.
The Core Problem: It is a kinetic race. You must force the Transmetallation (Suzuki) or Amine Binding (Buchwald) to occur faster than the
-Hydride Elimination or Protodemetallation pathways.
Module 1: Diagnostic Logic
Before optimizing, confirm the side reaction. Naphthyridines can undergo hydrolysis (replacing Halogen with -OH) or dehalogenation (replacing Halogen with -H).[1]
Visual 1: The Diagnostic Decision Tree
Caption: Diagnostic logic to distinguish dehalogenation from hydrolysis or homocoupling based on mass spectrometry shifts.
Module 2: Suzuki-Miyaura Troubleshooting
Q: Why is my naphthyridine reducing even with a "standard" Suzuki protocol?
A: The culprit is often the solvent-base combination .
In standard protocols (e.g.,
/ / DME:Water), the presence of water or alcoholic co-solvents provides an abundant source of hydrides.
Mechanism: Alkoxide bases (or alcohols) coordinate to Palladium. A
-hydride elimination occurs on the alkoxide, generating a Pd-H species, which then reductively eliminates with your naphthyridine ring to form the dehalogenated byproduct [1].
Q: Which catalyst system minimizes this "Hydride Transfer"?
A: You need a bulky, electron-rich ligand that facilitates rapid transmetallation but creates a steric pocket that disfavors
-hydride elimination.
Recommendation: Switch to Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G4 or SPhos Pd G4).
Why? These precatalysts generate the active
species immediately without requiring an induction period or exogenous reductants (which often cause side reactions) [2].
Optimization Table: Suzuki Conditions
Parameter
Avoid (High Risk)
Recommended (Low Risk)
Technical Rationale
Solvent
MeOH, EtOH, iPrOH, DMF (wet)
1,4-Dioxane, Toluene, THF
Alcohols act as hydride donors via -elimination.
Base
NaOEt, NaOMe, Hydroxides
,
Anhydrous bases prevent formation of "Pd-OH" species which can access water-mediated reduction pathways.
Ligand
, dppf
XPhos, SPhos, CataCXium A
Bulky dialkylbiarylphosphines accelerate transmetallation, outcompeting the reduction pathway.
Module 3: Buchwald-Hartwig Troubleshooting
Q: I am coupling a primary amine, but I only see the reduced naphthyridine. Why?
A: Primary aliphatic amines are potent sources of hydrides.
If the reductive elimination of the C-N bond is slow, the amine (bound to Pd) will undergo
-hydride elimination. The Pd-H then kills your starting material.
Fix: You must accelerate the Reductive Elimination step.
Ligand Choice: Use BrettPhos or RuPhos .[2] These are specifically designed to prevent
-hydride elimination in primary amines [3].
Visual 2: The Competitive Kinetic Pathway
Caption: The "Kinetic Race" between the desired transmetallation/coupling (Green) and the undesired hydride elimination/reduction (Red).
Module 4: Validated Protocols
These protocols are designed to be self-validating. If they fail, the issue is likely substrate stability, not catalyst activity.
Protocol A: The "Anhydrous" Suzuki (Gold Standard for Naphthyridines)
Use this when standard aqueous conditions yield >10% dehalogenation.
Setup: Flame-dry a reaction vial containing a magnetic stir bar.
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).
Execution:
Add solids, cap, and purge with Nitrogen/Argon (3 cycles).
Add sparged solvent via syringe.
Heat to 80-100 °C .
Why this works: The exclusion of water and alcohols removes the primary proton sources. XPhos ensures rapid turnover even with the electron-deficient naphthyridine ring.
Protocol B: The "Robust" Buchwald (For Primary Amines)
Setup: Nitrogen-filled glovebox or rigorous Schlenk line.
Reagents:
1.0 equiv Naphthyridine halide.
1.2 equiv Amine.
1.5 equiv NaOtBu (Sodium tert-butoxide). Note: If functional groups are sensitive, switch to
Solvent: Anhydrous Toluene or t-Amyl Alcohol (Tertiary alcohols do not undergo
-hydride elimination easily).
Execution: Heat to 90 °C .
Why this works: BrettPhos is sterically demanding, preventing the small hydride from coordinating, while NaOtBu activates the amine rapidly.
References
Mechanistic investigation of the dehalogenation of aryl halides.
Source:Navarro, O., et al. (2004).[3][4] Journal of Organic Chemistry.
[Link][4]
Palladium-catalyzed cross-coupling reactions of organoboron compounds.
Source:Miyaura, N., & Suzuki, A. (1995). Chemical Reviews.
[Link]
A Simple, Multidimensional Approach to High-Throughput Discovery of Catalytic Reactions.
Source:McNally, A., et al. (2011). Science. (Contextualizing ligand effects on side reactions).
[Link]
Solvent effects in palladium catalysed cross-coupling reactions.
Source:White Rose Research Online / Green Chemistry Reviews.
[Link]
Stability of 5-Iodo-8-methoxy-1,7-naphthyridine under basic conditions
Technical Support Center: 5-Iodo-8-methoxy-1,7-naphthyridine A Guide to Stability and Handling in Basic Media Welcome to the technical support center for 5-Iodo-8-methoxy-1,7-naphthyridine. This guide is designed for res...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Iodo-8-methoxy-1,7-naphthyridine
A Guide to Stability and Handling in Basic Media
Welcome to the technical support center for 5-Iodo-8-methoxy-1,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights into the stability of this compound, particularly under the basic conditions frequently employed in modern organic synthesis. This document will address common challenges, offer troubleshooting strategies, and explain the chemical principles behind our recommendations to ensure the integrity of your experiments.
Question 1: I am planning a cross-coupling reaction (e.g., Suzuki, Sonogashira) with 5-Iodo-8-methoxy-1,7-naphthyridine using a strong base like NaOH or NaOtBu. Should I be concerned about the stability of my starting material?
Answer: Yes, caution is highly advised. The 1,7-naphthyridine ring system is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature makes the C-I bond susceptible to nucleophilic attack, a process known as nucleophilic aromatic substitution (SNAr).
The key factors influencing stability are:
Base Strength & Nucleophilicity: Strong, nucleophilic bases such as hydroxides (NaOH, KOH) or alkoxides (NaOtBu) can directly attack the carbon bearing the iodo group, leading to displacement of iodide and formation of a hydroxy or alkoxy-substituted naphthyridine, respectively. This is a common degradation pathway for electron-poor aromatic iodides.[1][2][3]
Temperature: The rate of this degradation is highly temperature-dependent. Elevated temperatures, often required for cross-coupling reactions, will accelerate the SNAr side reaction.[4]
Expert Insight: Before committing to a large-scale reaction, we strongly recommend running a simple control experiment. Stir your 5-Iodo-8-methoxy-1,7-naphthyridine with the chosen base and solvent at the intended reaction temperature for a set period (e.g., 1-2 hours). Monitor the reaction by TLC or LC-MS to check for the appearance of new, more polar spots (potential hydrolysis products) and the disappearance of your starting material. This small investment of time can save significant resources and prevent misleading results.
Question 2: My Suzuki coupling is giving low yields, and I suspect starting material degradation. What alternative bases can I use to improve stability and yield?
Answer: This is a classic challenge. The base in a Suzuki coupling has multiple roles, including the activation of the boronic acid and facilitation of the transmetalation step. However, its nucleophilicity can be detrimental. For sensitive substrates like 5-Iodo-8-methoxy-1,7-naphthyridine, switching to a less nucleophilic base is a primary troubleshooting step.
Recommended Base Selection:
Base Type
Examples
Rationale & Use Case
Inorganic Carbonates
K₂CO₃, Cs₂CO₃, K₃PO₄
These are excellent choices. They are sufficiently basic to facilitate the catalytic cycle but are significantly less nucleophilic than hydroxides. Cesium carbonate (Cs₂CO₃) is often particularly effective for challenging couplings.[5]
These are non-nucleophilic hindered amines primarily used as acid scavengers. While common in Sonogashira or Heck reactions, they are generally not basic enough for most Suzuki reactions unless a specific protocol calls for them.
Fluoride Sources
TBAF, CsF
Used in specific Suzuki protocols (Hiyama-type couplings) and can be effective, but their compatibility should be tested on a small scale.
Workflow for Optimizing Base Selection:
Below is a logical workflow for troubleshooting a problematic cross-coupling reaction where substrate stability is a concern.
Caption: Troubleshooting workflow for cross-coupling reactions.
Question 3: Besides direct substitution of the iodine, are there other potential degradation pathways under basic conditions?
Answer: While SNAr is the primary concern, other pathways, though less common for this specific substrate, should be considered depending on the full reaction context:
Ring Opening: Extremely harsh basic conditions (e.g., concentrated NaOH at very high temperatures) could potentially lead to cleavage of the pyridine rings, but this is unlikely under standard synthetic conditions.
Reaction with the Methoxy Group: The 8-methoxy group is generally stable. However, in the presence of strong nucleophiles and activating groups, demethylation could occur, though this is more commonly observed under acidic conditions (e.g., with HBr or BBr₃).
Proton Abstraction: If other acidic protons are present on substituents you have added to the naphthyridine core, the base could induce unintended side reactions at those positions.
The most probable degradation pathway remains the displacement of the iodo group, as illustrated below.
Caption: SNAr degradation pathway with hydroxide.
Experimental Protocol: Best Practices for a Suzuki Coupling
This protocol provides a robust starting point for coupling 5-Iodo-8-methoxy-1,7-naphthyridine with an arylboronic acid, emphasizing conditions that preserve the integrity of the starting material.
Objective: To synthesize 5-Aryl-8-methoxy-1,7-naphthyridine while minimizing hydrolytic deiodination.
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Iodo-8-methoxy-1,7-naphthyridine (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.05 eq).
Atmosphere Exchange: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere. This is critical to prevent degradation of the catalyst and phosphine ligands.
Solvent Addition: Via syringe, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio. The solvent mixture should be thoroughly sparged with nitrogen or argon for at least 20 minutes prior to use.
Reaction: Place the flask in a preheated oil bath at 80-90 °C.
Expert Tip: Start at a lower temperature (e.g., 80 °C). If the reaction is sluggish after 2-3 hours (as monitored by TLC or LC-MS), you can incrementally increase the temperature. This minimizes the thermal stress on the substrate.
Monitoring: Monitor the reaction's progress by periodically taking small aliquots. Check for the consumption of the starting material and the formation of the desired product.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-Aryl-8-methoxy-1,7-naphthyridine.
References
Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environ Sci Eur. [Link]
Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environ Sci Pollut Res Int. [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. ResearchGate. [Link]
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Connect Journals. [Link]
Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. Molecules. [Link]
Annotated Solution for USNCO National Exam 2021 – Part I. ACS. [Link]
Preventing hydrolysis of the methoxy group in 1,7-naphthyridines
This guide functions as a specialized Technical Support Center for researchers working with 1,7-naphthyridine scaffolds. It addresses the chemical instability of the methoxy substituent—a common "soft spot" in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers working with 1,7-naphthyridine scaffolds. It addresses the chemical instability of the methoxy substituent—a common "soft spot" in medicinal chemistry that leads to the formation of thermodynamically stable naphthyridinones (lactams).
Ticket Subject: Prevention of Methoxy Group Hydrolysis / O-Demethylation
Status: Active Guide
Applicable Scaffolds: 2-, 4-, and 8-methoxy-1,7-naphthyridines
The Core Issue: The "Pyridone Trap"
Before implementing a fix, you must understand the driving force. Methoxy groups attached to the electron-deficient 1,7-naphthyridine ring (specifically at positions
or to the nitrogen atoms) are not simple ethers; they are vinylogous esters .
Upon hydrolysis, these do not merely form a phenol-like structure; they tautomerize to form a cyclic amide (lactam/pyridone) . This transformation is driven by the high thermodynamic stability of the amide bond, effectively making the reaction irreversible under standard conditions.
The Mechanism of Failure (Acid-Catalyzed)
The hydrolysis typically follows an acid-catalyzed nucleophilic aromatic substitution pathway (
) or an -like cleavage, accelerated by the electron-withdrawing nature of the diazanaphthalene core.
Figure 1: The acid-catalyzed hydrolysis pathway converting the methoxy ether to the thermodynamically stable lactam.
Diagnostic Protocol: Is Your Compound Degrading?
Use this checklist to confirm if hydrolysis is the root cause of your yield loss or impurity profile.
Diagnostic Method
Observation Indicating Hydrolysis
LC-MS
Mass Shift of -14 Da. Conversion of -OCH3 (+31) to -OH (+17). Note: In ESI+, the lactam may ionize differently than the ether.
1H NMR
Disappearance of Singlet (3.8–4.1 ppm). Loss of the sharp methoxy peak. Appearance of a broad downfield singlet (11–13 ppm) corresponding to the NH of the lactam.
TLC / HPLC
Significant Polarity Shift. The hydrolysis product (lactam/pyridone) is much more polar than the methoxy precursor and will streak or elute significantly earlier on Reverse Phase (C18).
Appearance
Precipitation. Naphthyridinones often have poor solubility in organic solvents (DCM, EtOAc) compared to their methoxy counterparts and may crash out of reaction mixtures.
Troubleshooting & Prevention Guides
Scenario A: Instability During Synthesis & Workup
Issue: The methoxy group survives the reaction but hydrolyzes during quenching or extraction.
Root Cause: Transient exposure to local acidic excursions or heat in the presence of water.
Protocol 1: The "Buffered Quench" Technique
Never quench a reaction containing sensitive methoxy-naphthyridines with water or 1M HCl.
Preparation: Prepare a saturated solution of
(mildly acidic/neutral) or (basic) depending on the previous step.
Temperature Control: Cool the reaction mixture to < 0°C before quenching. Hydrolysis rates drop significantly at lower temperatures.
Extraction: Use EtOAc or DCM. Avoid using acidic modifiers (like acetic acid) in the organic wash steps.
Drying: Use
instead of or if the compound is extremely acid-sensitive (sulfates can be slightly acidic).
Scenario B: Instability During Purification
Issue: Compound degrades on the silica column or during HPLC.
Root Cause: Silica gel is slightly acidic (pH 4–5), and TFA in HPLC buffers catalyzes cleavage.
Protocol 2: Purification Modifications
Silica Gel Chromatography: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes before loading your compound. This neutralizes acidic sites on the silica.
Preparative HPLC:
Avoid: 0.1% TFA (Trifluoroacetic acid). The combination of TFA and water during fraction evaporation is a "kill zone" for methoxy-naphthyridines.
Use: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Formic Acid (weaker acid, remove solvent immediately at low temp).
Scenario C: Storage Degradation
Issue: Purity drops after 1 week in the fridge.
Root Cause: Residual acid from workup or formation of HCl from DCM decomposition (if stored in solution).
Protocol 3: Solid State Stabilization
Lyophilization: Store the compound as a free base, not a salt (especially not a hydrochloride salt).
Solvent Removal: Ensure all chlorinated solvents are removed. DCM can slowly decompose to generate HCl traces over time.
If the methoxy group is metabolically unstable (O-demethylation by liver microsomes) or chemically too labile for the intended formulation, consider these bioisosteric replacements.
Figure 2: Structural modification strategies to improve chemical and metabolic stability.
Frequently Asked Questions (FAQ)
Q: Can I use HCl to make a salt form of my methoxy-1,7-naphthyridine?A:Proceed with extreme caution. While many pyridines form stable HCl salts, the 1,7-naphthyridine system is more electron-deficient. The protonated ring activates the methoxy group for hydrolysis. If you must make a salt, use a non-nucleophilic counterion like methanesulfonate (mesylate) or tosylate , and crystallize from anhydrous solvents (e.g., Acetone/Ether) to exclude water.
Q: Why is the C8-methoxy position more unstable than C3?A: Resonance. The C8 position (and C2/C4) is conjugated directly with the ring nitrogens. A nucleophile (water) attacking C8 creates a negative charge that can be delocalized onto the Nitrogen (N1 or N7), stabilizing the transition state. C3 is in a "meta-like" relationship, preventing this resonance stabilization, making it significantly more stable [1, 5].
Q: I see a +14 peak in LCMS, not -14. What is it?A: If you are using Methanol as a solvent and have a leaving group (like a halogen) or a different alkoxy group, you might be seeing a transetherification . Naphthyridines are reactive enough that refluxing a chloro-derivative in MeOH/NaOMe will rapidly install the methoxy group. Conversely, refluxing a methoxy-derivative in Ethanol/Ethoxide will swap it to an Ethoxy group (+14 Da shift).
References
BenchChem. (2025).[1] Stability issues of 4-Methoxy-1,5-naphthyridine under acidic conditions. Retrieved from 2
Wang, L., et al. (2017).[3] The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. Retrieved from 3
M. Wolniak. (1982). Advances in the Chemistry of 1,7-Naphthyridine. Heterocycles. Retrieved from 4
ECHEMI. (2018). Nucleophilic aromatic substitution regioselectivity in pyridine derivatives. Retrieved from 5
StackExchange Chemistry. (2018). Mechanism of nucleophilic substitution at C2/C4 of pyridine. Retrieved from 6
Introduction: The Significance of the Naphthyridine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Iodo-8-methoxy-1,7-naphthyridine The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural ba...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Iodo-8-methoxy-1,7-naphthyridine
The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its unique electronic properties and ability to form specific hydrogen bond interactions have made it a cornerstone in the design of kinase inhibitors, antibacterial agents, and other therapeutics. The targeted introduction of substituents, such as in 5-Iodo-8-methoxy-1,7-naphthyridine, allows for the fine-tuning of a molecule's steric and electronic profile to optimize its pharmacological activity. The iodo group, for instance, can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions), while the methoxy group can modulate solubility and metabolic stability.
For researchers in drug development, unambiguous structural confirmation of such complex molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Iodo-8-methoxy-1,7-naphthyridine, offering a detailed interpretation of spectral data, a comparative analysis with the parent 1,7-naphthyridine system, and a robust experimental protocol for data acquisition.
Foundational Principles: Understanding Substituent Effects in Heteroaromatic NMR
The chemical shifts observed in the NMR spectrum of 5-Iodo-8-methoxy-1,7-naphthyridine are governed by the intricate interplay of the inherent electronic structure of the 1,7-naphthyridine ring and the influence of its substituents. The two nitrogen atoms within the bicyclic system act as electron-withdrawing groups, leading to a general deshielding of the ring protons and carbons compared to benzene.[1]
The introduction of the methoxy (-OCH₃) and iodo (-I) groups further perturbs this electronic environment:
Methoxy Group (-OCH₃): This group exerts a dual effect. Through induction, the electronegative oxygen atom withdraws electron density from the attached carbon (C8). However, a more dominant mesomeric (resonance) effect occurs where the oxygen's lone pairs donate electron density into the π-system of the ring.[2] This donation increases the electron density at the ortho and para positions, leading to increased shielding (an upfield shift) of these nuclei.
Iodo Group (-I): As a halogen, iodine is electronegative and withdraws electron density via the inductive effect, causing deshielding (a downfield shift) of nearby protons and carbons.[3] Unlike lighter halogens, its mesomeric donating effect is weak. Additionally, heavy atoms like iodine can influence the relaxation of nearby nuclei, which can sometimes lead to peak broadening.
These principles form the basis for the predicted spectral assignments detailed below.
Experimental Protocol for High-Resolution NMR Spectroscopy
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This protocol is designed to be a self-validating system, providing the necessary data for unambiguous structural confirmation.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 5-10 mg of 5-Iodo-8-methoxy-1,7-naphthyridine.
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally preferred for its inertness and simple solvent signal.
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
The spectra should be recorded on a high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C.[4]
Tune and match the probe for both the ¹H and ¹³C frequencies.
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
¹H NMR Acquisition:
Acquire the spectrum using a standard single-pulse experiment.
Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
Use a wider spectral width (e.g., 0-200 ppm).
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.
2D NMR Experiments (Optional but Recommended):
For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Workflow for NMR Data Acquisition
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H and ¹³C NMR Spectral Data and Analysis
The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for 5-Iodo-8-methoxy-1,7-naphthyridine. These predictions are based on the known data for 1,7-naphthyridine[5][6] and established substituent chemical shift (SCS) effects.
Predicted NMR Data Summary
Atom Number
Predicted ¹H δ (ppm), Multiplicity, J (Hz)
Predicted ¹³C δ (ppm)
2
9.05, d, J=5.5
152.5
3
7.60, dd, J=8.5, 5.5
122.0
4
8.25, d, J=8.5
138.0
5
-
95.0
6
8.50, s
149.0
8
-
160.0
8a
-
145.0
4a
-
120.0
-OCH₃
4.10, s
56.5
Detailed ¹H NMR Spectral Analysis
Caption: Structure of 5-Iodo-8-methoxy-1,7-naphthyridine.
H2 (δ ≈ 9.05 ppm, doublet): This proton is alpha to a ring nitrogen (N1) and experiences a strong deshielding effect. It will appear as a doublet due to coupling with H3.
H4 (δ ≈ 8.25 ppm, doublet): This proton is also significantly deshielded due to its proximity to N7. It will appear as a doublet from coupling to H3.
H3 (δ ≈ 7.60 ppm, doublet of doublets): This proton is coupled to both H2 and H4, resulting in a doublet of doublets splitting pattern.
H6 (δ ≈ 8.50 ppm, singlet): This proton is highly deshielded due to being ortho to the electronegative N7 and para to the iodo group. With no adjacent protons, it will appear as a sharp singlet.
-OCH₃ (δ ≈ 4.10 ppm, singlet): The protons of the methoxy group are in a different chemical environment from the aromatic protons and will appear as a sharp singlet, integrating to three protons. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.[7]
Detailed ¹³C NMR Spectral Analysis
Quaternary Carbons (C5, C8, C4a, C8a):
C8 (δ ≈ 160.0 ppm): This carbon is directly attached to the electronegative oxygen of the methoxy group and will be the most downfield of the quaternary carbons.
C8a (δ ≈ 145.0 ppm): This carbon is at the ring junction and adjacent to N7.
C4a (δ ≈ 120.0 ppm): This is the other ring junction carbon.
C5 (δ ≈ 95.0 ppm): This carbon is directly bonded to iodine. The "heavy atom effect" of iodine typically causes a significant upfield shift for the directly attached carbon.
Protonated Carbons (C2, C3, C4, C6):
C2 (δ ≈ 152.5 ppm): This carbon is alpha to N1 and is highly deshielded.
C6 (δ ≈ 149.0 ppm): This carbon is alpha to N7 and is also strongly deshielded.
C4 (δ ≈ 138.0 ppm): This carbon is gamma to N7 and adjacent to the ring junction.
C3 (δ ≈ 122.0 ppm): This carbon is beta to N1 and is the most shielded of the protonated aromatic carbons.
Methoxy Carbon (-OCH₃):
-OCH₃ (δ ≈ 56.5 ppm): This signal is in the typical range for an aromatic methoxy carbon.[8][9]
Comparative Analysis: 5-Iodo-8-methoxy-1,7-naphthyridine vs. 1,7-Naphthyridine
A comparison with the unsubstituted 1,7-naphthyridine provides invaluable insight into the electronic effects of the iodo and methoxy substituents.
Minimal Change: This position is distant from the substituents, so only minor long-range electronic effects are expected.
H3
~7.6
~7.60
Minimal Change: Similar to H2, this position is relatively unaffected.
H4
~8.2
~8.25
Minimal Change: This position is also distant from the substituents.
H5
~7.8
-
Substituted: The proton is replaced by the iodo group.
H6
~8.6
~8.50
Slight Upfield Shift: The mesomeric electron-donating effect of the para methoxy group slightly shields this proton, counteracting the deshielding from the iodo group.
H8
~9.5
-
Substituted: The proton is replaced by the methoxy group. The significant downfield shift of the original H8 is due to its position alpha to N7 and the anisotropic effect of the adjacent ring.
This comparative analysis demonstrates how the introduction of substituents logically alters the chemical shifts of the parent scaffold, providing a powerful tool for structural verification. The predicted shifts are consistent with the established principles of substituent-induced chemical shifts in heteroaromatic systems.[10][11]
Conclusion
The comprehensive ¹H and ¹³C NMR spectral analysis of 5-Iodo-8-methoxy-1,7-naphthyridine provides a clear and unambiguous method for its structural confirmation. By understanding the foundational principles of substituent effects on the 1,7-naphthyridine core, researchers can confidently assign each resonance in the ¹H and ¹³C spectra. The provided experimental protocol ensures the acquisition of high-quality data, while the comparative analysis with the parent naphthyridine system reinforces the interpretation. For drug development professionals, this detailed spectral guide serves as an essential tool for verifying the identity and purity of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts.
References
Armarego, W. L. F., & T. J. Batterham. (1966). N.M.R. Spectra of Naphthyridines. Journal of the Chemical Society B: Physical Organic.
PubChem. (n.d.). 1,7-Naphthyridine. National Center for Biotechnology Information. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. Retrieved from [Link]
Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 207-212. Retrieved from [Link]
Spectral Database for Organic Compounds (SDBS). (n.d.). 1,7-Naphthyridine. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of spin-spin coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425.
Al-Tahhan, G., & Akitt, J. W. (1998). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. Magnetic Resonance in Chemistry, 36(1), 47-51.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Tetrahedron, 28(11), 3015-3024. Retrieved from [Link]
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
Marek, R., & Lyčka, A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 633-643. Retrieved from [Link]
MDPI. (n.d.). Spectral Characteristics of 2,7-Naphthyridines. Retrieved from [Link]
ACS Publications. (n.d.). Synthesis of 8-Methoxy-1-methyl-1H-benzo[de][6][10]naphthyridin-9-ol (Isoaaptamine) and Analogues. The Journal of Organic Chemistry. Retrieved from [Link]
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
MDPI. (n.d.). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][4][10]. Retrieved from [Link]
MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]
MDPI. (n.d.). RP TLC-Based Lipophilicity Assessment of Some Natural and Synthetic Coumarins - Supplementary Information. Retrieved from [Link]
A Senior Scientist's Guide to HPLC Method Development for Purity Analysis of Naphthyridine Intermediates
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity analysis of naphthyridine intermediates. Designed for researchers, analytical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity analysis of naphthyridine intermediates. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind each decision in the method development lifecycle. We will explore the nuances of stationary and mobile phase selection, the logic of validation, and compare HPLC with alternative technologies, grounding every recommendation in established scientific principles and regulatory standards.
Introduction: The Naphthyridine Challenge
Naphthyridines are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active agents. Their intermediates are the foundational building blocks in the synthesis of these drugs. Consequently, the purity of these intermediates is paramount; any impurities, whether process-related, degradation products, or isomers, can carry through the synthetic route, potentially impacting the final drug's safety, efficacy, and stability.[1]
High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2] However, the inherent properties of naphthyridines—namely their basicity and potential for high polarity—present unique challenges that demand a systematic and scientifically rigorous approach to method development.[3][4]
Chapter 1: The Method Development Workflow: A Systematic Approach
Effective method development is not a random walk but a structured process aimed at creating a method that is not only suitable for its intended purpose but also robust and reliable.[5] This workflow, grounded in the principles of Quality by Design (QbD) and aligned with the International Council for Harmonisation (ICH) guidelines like ICH Q14, ensures a comprehensive evaluation of critical parameters.[6]
The overall process can be visualized as a logical progression from understanding the analyte to validating the final method.
Caption: A systematic workflow for HPLC method development and validation.
The Analytical Target Profile (ATP)
Before any practical work begins, you must define the goal. The ATP is a prospective summary of the method's intended purpose.[6] For purity analysis, a typical ATP would state: "The method must be able to accurately and precisely quantify all process-related impurities and degradation products at a reporting threshold of 0.05%, separating them from the main naphthyridine intermediate peak with a resolution of not less than 2.0." This statement immediately sets the required sensitivity and specificity.
Understanding the Analyte: Physicochemical Properties
The structure of the naphthyridine intermediate dictates the analytical strategy.
Basicity (pKa): Naphthyridines contain pyridine-type nitrogen atoms, which are weakly basic.[3] The pKa value is the most critical parameter. To achieve reproducible retention and sharp, symmetrical peaks, the mobile phase pH must be controlled to keep the analyte in a single, stable ionic state (either fully protonated or fully neutral). A common strategy is to set the mobile phase pH at least 2 units away from the analyte's pKa.[7] For basic naphthyridines, an acidic mobile phase (e.g., pH 2.5-3.5) is often the best starting point to ensure full protonation.[8]
Polarity (logP): The logP value gives an indication of the compound's hydrophobicity. This helps in selecting the stationary phase and the starting organic-to-aqueous ratio in the mobile phase.
UV Absorbance (λmax): A UV scan of the intermediate dissolved in the mobile phase will determine the optimal wavelength for detection, maximizing sensitivity.[9]
Chapter 2: Core Components: Column and Mobile Phase Selection
The heart of the HPLC separation lies in the differential partitioning of the analyte and its impurities between the stationary and mobile phases.[10] The initial screening phase aims to find a column and mobile phase combination that provides retention and initial selectivity.
Stationary Phase (Column) Comparison
Reversed-Phase HPLC (RP-HPLC) is the dominant mode for pharmaceutical analysis due to its versatility and compatibility with aqueous mobile phases.[11][12] The choice of stationary phase is a key driver of selectivity.
Stationary Phase
Description
Best Suited For
Rationale & Causality
C18 (Octadecylsilane)
The most common and versatile RP phase. Highly hydrophobic.[13]
General-purpose screening of most naphthyridine intermediates.
Provides strong hydrophobic retention. A well-understood, robust starting point for method development. Its high surface area offers good loading capacity.[14]
C8 (Octylsilane)
Moderately hydrophobic; less retentive than C18.[11]
More polar intermediates or when C18 provides excessive retention.
The shorter alkyl chain reduces hydrophobic interactions, leading to shorter analysis times for strongly retained compounds.
Phenyl (Phenyl-bonded)
Offers unique selectivity through π-π interactions.[11]
Aromatic naphthyridines and impurities with differing aromaticity.
If impurities are structurally similar but differ in their aromatic systems, the phenyl phase can provide selectivity that C18 or C8 cannot, based on interactions with the aromatic rings.
Polar-Embedded
A C18 or C8 chain with a polar group (e.g., amide, carbamate) embedded near the silica surface.
Highly polar naphthyridines that are poorly retained on standard C18.
The polar group helps to "shield" the analyte from residual silanols on the silica surface, reducing peak tailing for basic compounds. It also allows for use in highly aqueous mobile phases without phase collapse.[15]
Expert Recommendation: Always begin with a high-quality, end-capped C18 column. It is the most versatile and provides the greatest chance of success. If peak tailing persists for your basic naphthyridine or retention is poor, a polar-embedded phase is the logical next choice.
Mobile Phase Optimization
The mobile phase fine-tunes the separation. Its composition, including the organic modifier and pH, is critical for achieving the desired resolution.[16]
Organic Modifier: Acetonitrile vs. Methanol
The two most common organic solvents in RP-HPLC are acetonitrile (ACN) and methanol (MeOH).
Acetonitrile (ACN): Generally the preferred choice. Its low viscosity results in lower backpressure, and its UV transparency at low wavelengths is superior.[10] It often provides sharper peaks and different selectivity compared to methanol.
Methanol (MeOH): A more protic solvent that can engage in hydrogen bonding interactions. This can sometimes offer unique selectivity for compounds with hydrogen bond donor/acceptor sites. It is also typically less expensive.
pH Control: The Key to Good Peak Shape
As discussed, pH control is non-negotiable for basic analytes like naphthyridines.
Caption: Impact of mobile phase pH relative to analyte pKa on chromatographic performance.
Using a buffer (e.g., phosphate, formate, acetate) is essential to maintain a constant pH and ensure method ruggedness.[10] A buffer concentration of 10-25 mM is typically sufficient. For LC-MS compatibility, volatile buffers like formic acid or ammonium formate are required.
A developed method is incomplete until it is validated. Validation demonstrates, with a high degree of assurance, that the method is fit for its intended purpose.[17] The ICH Q2(R2) guideline provides the framework for this process.[18]
Forced Degradation Studies
Before validation, a forced degradation (or stress testing) study is performed. The goal is to intentionally degrade the naphthyridine intermediate under harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[19] This study serves two primary purposes:
To understand degradation pathways: It provides insight into the intrinsic stability of the molecule.[20]
To prove specificity: The analytical method must be able to separate the intact intermediate from all generated degradation products, proving it is "stability-indicating."[21]
A target degradation of 5-20% is generally considered ideal to avoid generating secondary or tertiary degradants that may not be relevant under normal stability conditions.[19]
Core Validation Parameters
The following parameters must be assessed as per ICH Q2(R2) guidelines.[18][22]
Parameter
Purpose
Typical Acceptance Criteria for Purity Methods
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).
Peak purity analysis (e.g., via DAD) shows no co-elution. Resolution > 2.0 between analyte and adjacent peaks.
Linearity
To show that the method's response is directly proportional to the concentration of the analyte over a given range.
Correlation coefficient (r²) ≥ 0.999.
Accuracy
The closeness of the test results to the true value. Assessed by spiking a known amount of impurity into the sample.
Recovery of 80.0% to 120.0% of the spiked amount.
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Uses supercritical CO₂ as the primary mobile phase.[24]
"Greener" technology (less organic solvent), fast separations, unique selectivity for polar and chiral compounds.[4]
Requires specialized instrumentation, less familiar to many labs.
Chiral separations, analysis of very polar naphthyridines.
Capillary Electrophoresis (CE)
Separation based on charge-to-size ratio in a capillary under an electric field.[24]
Extremely high efficiency, very low sample and solvent consumption.
Lower sensitivity (with UV), less robust for quantitative analysis compared to HPLC.
Analysis of highly charged or very polar molecules, chiral separations.
Conclusion and Expert Recommendations
Developing a robust HPLC method for the purity analysis of naphthyridine intermediates is a systematic process rooted in the fundamental physicochemical properties of the analyte.
Start with the End in Mind: Define a clear Analytical Target Profile (ATP) to guide your development and validation efforts.
Know Your Molecule: The pKa is the most critical parameter. For basic naphthyridines, an acidic mobile phase (pH 2.5-3.5) with a C18 column is the most reliable starting point.
Validate Rigorously: A method is not trustworthy until it is validated according to ICH Q2(R2) guidelines. Forced degradation studies are essential to prove the method is stability-indicating.
Choose the Right Tool: While RP-HPLC is the primary tool, UHPLC offers significant gains in speed and resolution for high-throughput environments. LC-MS is indispensable for the structural elucidation of unknown impurities.
By following this scientifically-grounded, systematic approach, you can develop and validate purity methods that are reliable, reproducible, and fully compliant with global regulatory expectations, ultimately ensuring the quality and safety of the final pharmaceutical product.
Appendix A: Example Experimental Protocol
Objective: Develop a stability-indicating RP-HPLC method for the purity of "Naphthyridine Intermediate X".
Step-by-Step Protocol:
Analyte Characterization:
Determine the pKa of Intermediate X via titration or software prediction. (Result: pKa ≈ 4.8).
Perform a UV-Vis scan to find λmax. (Result: λmax = 254 nm).
Assess solubility in common HPLC solvents.
Initial Chromatographic Conditions:
HPLC System: Agilent 1260 Infinity II or equivalent with DAD detector.
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).
Mobile Phase B: Acetonitrile (ACN).
Detection: 254 nm.
Column Temperature: 30 °C.
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Sample Diluent: 50:50 Water:ACN.
Screening Gradient:
Run a broad linear gradient from 5% B to 95% B over 20 minutes to elute all components.
Method Optimization:
Based on the screening run, adjust the gradient to improve resolution around the main peak and its impurities. A shallower gradient (e.g., 20-50% B over 15 minutes) may be required.
If peak shape is poor, consider a different column (e.g., a polar-embedded phase) or a different pH (if the molecule has other functional groups).
System Suitability Test (SST):
Prepare a solution containing the main intermediate and a known impurity.
Perform forced degradation as described in Chapter 3.
Analyze all stressed samples to confirm peak purity and specificity.
Proceed with full method validation according to the parameters in Table 2.
References
ICH and FDA Guidelines for Analytical Method Valid
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
Understanding ICH Q2(R2)
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
A Complete Guide to Mobile Phase and St
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025, November 8). Preprints.org.
Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025, December 26). Hawach Scientific.
HPLC Analysis of Very Polar Compounds in Bioanalysis.
Different Types of Stationary Phases in Liquid Chrom
Control pH During Method Development for Better Chrom
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho.
Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1).
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
Force Degradation for Pharmaceuticals: A Review. IJSDR.
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A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-8-methoxy-1,7-naphthyridine
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a funda...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Iodo-8-methoxy-1,7-naphthyridine, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
The core principle guiding the disposal of this compound is its classification as a halogenated organic waste . Iodine, a halogen, necessitates a specific disposal pathway to prevent the formation of toxic byproducts during waste treatment and to comply with environmental regulations.
Chemical Profile and Hazard Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 5-Iodo-8-methoxy-1,7-naphthyridine may not always be readily available, its structure allows us to infer a likely hazard profile based on analogous iodo- and naphthyridine-containing compounds. This assessment is the foundation of a safe disposal plan.
Property
Anticipated Characteristic
Causality and Handling Implications
Chemical Class
Halogenated Heterocyclic Aromatic Compound
Contains Iodine. Must be segregated as halogenated organic waste .[1][2][3] Requires high-temperature incineration by a licensed facility.
Requires appropriate Personal Protective Equipment (PPE) at all times. Handing should occur in a well-ventilated area or chemical fume hood.[3][7]
Reactivity
Stable under normal conditions. Incompatible with strong oxidizing agents.[8]
Store away from incompatible materials to prevent hazardous reactions.
This initial hazard analysis dictates every subsequent step in the disposal process. The presence of iodine is the single most critical factor for waste segregation.
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a self-validating system for the disposal of 5-Iodo-8-methoxy-1,7-naphthyridine, from the point of generation to final collection. This workflow is designed to comply with the stringent requirements of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[9][10]
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is a non-negotiable first line of defense.
Safety Goggles: Protects against accidental splashes or dust.
Nitrile Gloves: Provides a chemical-resistant barrier. Always inspect gloves before use and use proper removal technique to avoid skin contact.[11][12]
Laboratory Coat: Protects skin and clothing from contamination.
Expert Insight: Always handle the waste material within a certified chemical fume hood to minimize the risk of inhaling fine particles.[3][7]
Step 2: Waste Segregation at the Point of Generation
This is the most critical step in the process. Improper segregation can lead to dangerous chemical reactions and regulatory non-compliance.
Identify: Confirm the waste is 5-Iodo-8-methoxy-1,7-naphthyridine.
Classify: Designate it as "Halogenated Organic Waste."
Segregate: Do NOT mix this waste with non-halogenated solvents, aqueous waste, solid non-hazardous waste, or any other waste stream.[2][13] It must be collected in a dedicated container.
Causality: Halogenated waste requires specific high-temperature incineration with scrubbers to safely neutralize the halogens and prevent the formation of environmentally persistent and toxic compounds like dioxins. Mixing it with other streams contaminates them and complicates the disposal process, increasing costs and environmental risk.
Step 3: Container Selection and Labeling
The waste container must be robust, compatible, and clearly identified.
Select a Container: Use a chemically compatible container with a secure, leak-proof screw cap.[10][14] The container must be in good condition, free from cracks or damage.
Apply a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste tag. The label must, at a minimum, include:
The full chemical name: "Waste 5-Iodo-8-methoxy-1,7-naphthyridine" (avoid abbreviations or formulas)[2]
A clear indication of the hazards (e.g., "Toxic," "Irritant")[15]
The accumulation start date (to be filled out when the container is moved to a central accumulation area).
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), which is under the control of laboratory personnel.[15]
Location: Store the waste container in a designated, well-ventilated area, such as within a fume hood or a ventilated cabinet.
Containment: Place the container in a secondary containment bin to catch any potential leaks or spills.[10][14]
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[2] This prevents the release of vapors and protects the container's contents.
Step 5: Request for Disposal
Laboratory personnel should never transport hazardous waste off-site.
Full Container: Once the container is full (do not overfill, ~90% capacity is a good practice), ensure the cap is tightly sealed.
Contact EHS: Follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[14][16] They are trained and equipped to handle the transport and final disposal according to all federal and state regulations.
The diagram below visualizes the decision-making process for the proper disposal of 5-Iodo-8-methoxy-1,7-naphthyridine.
Caption: Disposal workflow for 5-Iodo-8-methoxy-1,7-naphthyridine.
Emergency Procedures: Managing Spills
Accidents can happen. A prepared response is key to mitigating any potential exposure or environmental contamination.
For a SMALL solid spill:
Alert: Notify personnel in the immediate area.
Isolate: Restrict access to the spill area.
Protect: Ensure you are wearing appropriate PPE (lab coat, goggles, double-glove with nitrile gloves).
Contain: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
Collect: Carefully sweep the solid material into a container that can be sealed. Use non-sparking tools. Do not create dust.[5]
Clean: Decontaminate the spill area with an appropriate solvent and absorbent pads.
Dispose: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in the designated halogenated organic waste container.[14]
For a LARGE spill:
Evacuate: Immediately evacuate the laboratory.
Alert: Notify your supervisor and contact your institution's emergency number or EHS office.
Isolate: Close the laboratory doors and prevent re-entry.
Wait: Allow trained emergency responders to handle the cleanup.[2]
By adhering to this comprehensive guide, you build a foundation of safety and trust in your laboratory operations, ensuring that your work, from discovery to disposal, is conducted with the highest degree of scientific integrity and responsibility.